4-methyl-4-(4-methylphenyl)pentanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPPIPPMVKOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292376 | |
| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40663-79-4 | |
| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 4-methyl-4-(4-methylphenyl)pentanoic acid
Introduction: Unveiling the Molecular Architecture
4-methyl-4-(4-methylphenyl)pentanoic acid (CAS No. 40663-79-4) is a carboxylic acid derivative with a unique structural motif, featuring a quaternary carbon center attached to both a tolyl group and a pentanoic acid chain.[1][2] This structure suggests potential applications as a pharmaceutical intermediate or a building block in fine chemical synthesis.[1] A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide provides a comprehensive, multi-technique approach to the structural elucidation and analytical characterization of this compound, grounded in established spectroscopic and chromatographic principles. While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will present a robust framework based on predictive analysis and data from closely related analogs, empowering researchers to confidently characterize this molecule.
Core Analytical Strategy: A Multi-Pronged Approach
A definitive structural analysis of an organic molecule necessitates a synergistic approach, where each technique provides a unique piece of the structural puzzle. No single method is sufficient on its own. Our strategy integrates Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Chromatography for separation and purity assessment. This self-validating system ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to reveal eight distinct signals, corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |
| ~7.25 | Doublet | 2H | Ar-H (ortho to alkyl) | Protons on the aromatic ring ortho to the quaternary carbon are deshielded by the ring current and will be split by the meta protons. |
| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl) | Protons on the aromatic ring meta to the quaternary carbon will be split by the ortho protons. |
| ~2.35 | Singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring is a characteristic singlet in this region. |
| ~2.20 | Triplet | 2H | -CH ₂-COOH | These protons are alpha to the carbonyl group, which deshields them. They are split by the adjacent methylene group. |
| ~1.90 | Triplet | 2H | -CH ₂-CH₂- | These protons are beta to the carbonyl and are split by the alpha methylene group. |
| ~1.30 | Singlet | 6H | C(Ar)(CH ₃)₂ | The two methyl groups on the quaternary carbon are equivalent and, having no adjacent protons, appear as a strong singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, 10 distinct carbon signals are predicted.[3]
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~179 | Quaternary | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| ~145 | Quaternary | Ar-C (ipso, alkyl) | The aromatic carbon attached to the pentanoic acid chain. |
| ~136 | Quaternary | Ar-C (ipso, methyl) | The aromatic carbon attached to the methyl group. |
| ~129 | Tertiary | Ar-C H (meta) | Aromatic CH carbons. |
| ~126 | Tertiary | Ar-C H (ortho) | Aromatic CH carbons. |
| ~45 | Quaternary | C (Ar)(CH₃)₂ | The quaternary aliphatic carbon, deshielded by the aromatic ring. |
| ~38 | Secondary | -C H₂-CH₂- | Aliphatic methylene carbon. |
| ~30 | Secondary | -C H₂-COOH | Aliphatic methylene carbon alpha to the carbonyl. |
| ~29 | Primary | C(Ar)(C H₃)₂ | The two equivalent methyl carbons on the quaternary center. |
| ~21 | Primary | Ar-C H₃ | The methyl carbon on the aromatic ring. |
Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to link protons to their directly attached carbons and to carbons further away, respectively.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.[5]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad | The very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6] |
| ~2960 | C-H stretch (aliphatic) | Strong | Stretching vibrations of the methyl and methylene groups. |
| ~3030 | C-H stretch (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[7] |
| ~1710 | C=O stretch (carboxylic acid) | Very Strong, Sharp | This is one of the most prominent peaks in the spectrum, indicative of the carbonyl group in a saturated carboxylic acid.[5] |
| 1600, 1480 | C=C stretch (aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching within the aromatic ring. |
| ~1410 | O-H bend | Medium | In-plane bending of the carboxylic acid O-H group. |
| ~1250 | C-O stretch | Strong | Stretching of the C-O single bond in the carboxylic acid. |
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Interpretation: The presence of the very broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ would provide conclusive evidence for the carboxylic acid functional group.[8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues. For this molecule, Electron Ionization (EI) would likely induce characteristic fragmentation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z = 208. This corresponds to the molecular weight of C₁₂H₁₆O₂. The peak may be of moderate to low intensity due to facile fragmentation.
-
Key Fragments: The fragmentation of carboxylic acids is well-documented.[9] The structure of this compound suggests several likely fragmentation pathways.
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation of Key Fragments:
-
m/z 163: Loss of the carboxyl radical (•COOH, 45 Da) is a common fragmentation for carboxylic acids.[10][11]
-
m/z 119: This would be a very significant peak, resulting from the cleavage of the C-C bond beta to the aromatic ring, yielding a stable benzylic carbocation, [CH₃-C₆H₄-C(CH₃)₂]⁺.
-
m/z 105: Subsequent loss of a methyl group from the m/z 119 fragment.
-
m/z 91: A common rearrangement to the very stable tropylium ion is also possible.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) in negative mode ([M-H]⁻ at m/z 207) would be ideal.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would allow for the determination of the exact mass, confirming the elemental formula of C₁₂H₁₆O₂.
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for analyzing carboxylic acids.[12]
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.[12]
-
Detection: UV detection at ~210 nm would be effective due to the absorbance of the carboxylic acid and the aromatic ring.[9]
-
-
Gas Chromatography (GC): Due to the low volatility and polar nature of carboxylic acids, derivatization is often required for GC analysis to prevent peak tailing.
-
Derivatization: Esterification to the methyl or ethyl ester is a common strategy.
-
Analysis: The resulting more volatile ester can then be analyzed on a standard non-polar GC column.
-
Conclusion: A Cohesive Structural Narrative
The structural elucidation of this compound is achieved through the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Finally, chromatography ensures the purity of the analyzed sample. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and accurately characterize the chemical structure of this compound, paving the way for its further study and application.
References
-
ResearchGate. 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. 4-(4-methylphenyl)pentanoic acid (C12H16O2). [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Michigan State University Department of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Stenutz. 4-(4-methylphenyl)pentanoic acid. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIST WebBook. Pentanoic acid, 4-methyl-. [Link]
-
Thompson Rivers University. ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. How to Interpret An Infrared Spectrum. [Link]
-
World Journal of Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. [Link]
-
Physics & Maths Tutor. Infrared Spectroscopy 4 MS. [Link]
-
SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]
Sources
- 1. This compound [synhet.com]
- 2. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. m.youtube.com [m.youtube.com]
- 12. Pentanoic acid, 4-methylphenyl ester | SIELC Technologies [sielc.com]
Potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid
The following technical guide details the chemical identity, synthesis, and potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid . This compound, structurally characterized by a gem-dimethyl group at the benzylic position and a pentanoic acid tail, represents a significant scaffold in the study of nuclear receptor ligands (PPAR/RXR) and bisabolane sesquiterpenoid metabolites.
Executive Summary
This compound (also referred to as 4-(p-tolyl)-4-methylvaleric acid ) is a synthetic aryl-alkanoic acid derivative. While not a marketed pharmaceutical itself, its structural pharmacophore—combining a lipophilic gem-dimethyl-substituted aromatic ring with a carboxylic acid tail—is highly relevant to medicinal chemistry . It serves as a key intermediate in the synthesis of bisabolane sesquiterpenes (e.g., ar-turmerone analogs) and mimics the ligand-binding domains of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) . This guide explores its synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-(p-Tolyl)-4-methylvaleric acid; 4,4-Dimethyl-4-(p-tolyl)butyric acid (non-standard) |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| SMILES | CC1=CC=C(C=C1)C(C)(C)CCC(=O)O |
| LogP (Predicted) | ~3.4 |
| pKa (Predicted) | ~4.8 (Carboxylic acid) |
| Key Structural Features | Gem-dimethyl group (steric bulk), p-Tolyl ring (lipophilicity), Carboxyl tail (ionic interaction) |
Structural Significance
The gem-dimethyl group at the C4 position creates a quaternary carbon that restricts conformational flexibility, often enhancing binding affinity to hydrophobic pockets in nuclear receptors. The p-tolyl moiety provides specific hydrophobic interactions, while the pentanoic acid chain mimics fatty acid substrates, a common feature in PPAR agonists like gemfibrozil (though gemfibrozil uses a phenoxy-ether linker).
Synthesis & Production
The most robust synthesis involves the Friedel-Crafts alkylation of toluene with a lactone precursor. This method ensures regioselectivity for the para position due to the steric bulk of the incoming electrophile.
Synthetic Pathway (Graphviz Diagram)
Caption: Friedel-Crafts alkylation pathway for the synthesis of this compound.
Detailed Protocol
-
Reagents: Toluene (excess, acts as solvent/reactant), 5,5-dimethyl-dihydro-furan-2-one (1.0 eq), Aluminum Chloride (
, 1.2 eq). -
Setup: Flame-dried 3-neck round bottom flask under nitrogen atmosphere.
-
Procedure:
-
Cool toluene to 0°C in an ice bath.
-
Add
portion-wise to form a slurry. -
Add the lactone dropwise over 30 minutes, maintaining temperature < 5°C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. (Monitoring by TLC/GC-MS is critical).
-
Quench: Pour the reaction mixture slowly onto crushed ice/conc. HCl.
-
Workup: Extract with ethyl acetate (3x), wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallization from hexane/ethyl acetate or column chromatography (SiO2, Hexane:EtOAc 9:1).
-
Potential Biological Activity (SAR Analysis)
Based on its pharmacophore, this compound is predicted to exhibit activity in the following domains:
Nuclear Receptor Modulation (PPAR/RXR)
The structure strongly resembles the "acid head + hydrophobic tail" motif of PPAR agonists (fibrates) and Retinoid X Receptor (RXR) ligands (e.g., bexarotene analogs).
-
PPAR
(Peroxisome Proliferator-Activated Receptor Alpha): The carboxylic acid can form hydrogen bonds with the receptor's Ser/Tyr residues, while the p-tolyl-gem-dimethyl group fits the hydrophobic pocket. Potential utility in lipid metabolism regulation. -
RXR Agonism: The gem-dimethyl group mimics the tetralin ring of bexarotene, a known RXR agonist. This suggests potential application in differentiating cancer cells or metabolic regulation.
Terpenoid Metabolism & Bisabolane Analogs
This compound is structurally homologous to the oxidized side chain of ar-turmerone , a bioactive component of Curcuma longa (Turmeric).
-
Neuroprotective Potential: ar-Turmerone promotes neural stem cell proliferation. As a stable acid analog, this compound may retain neurotrophic activity with improved metabolic stability.
-
Anti-inflammatory: Aryl-alkanoic acids often inhibit COX enzymes or modulate prostaglandin synthesis.
Biological Pathway Hypothesis (Graphviz Diagram)
Caption: Hypothetical signaling pathways engaged by the compound based on structural homology to known ligands.
Experimental Protocols for Evaluation
In Vitro PPAR Reporter Assay
To validate the predicted PPAR activity, a luciferase reporter assay is recommended.
-
Cell Line: HEK293 or HepG2 cells.
-
Transfection: Co-transfect with:
-
Expression plasmid for human PPAR
(e.g., pSG5-PPAR ). -
PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).
-
Renilla luciferase (internal control).
-
-
Treatment: Incubate cells with the compound (0.1 - 100
M) for 24 hours. Use Fenofibric acid as a positive control. -
Readout: Measure Firefly/Renilla luciferase ratio. A dose-dependent increase indicates agonism.
Metabolic Stability (Microsomal Assay)
Determine the compound's half-life (
-
System: Pooled liver microsomes (human/rat) + NADPH regenerating system.
-
Incubation: 1
M compound at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.
-
Analysis: LC-MS/MS quantification of the parent compound.
-
Expected Metabolites: Hydroxylation of the p-tolyl methyl group or
-oxidation of the pentanoic chain.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic positions over long periods.
Future Outlook & Drug Development Potential
This scaffold offers a versatile starting point for "Lead Optimization":
-
Rigidification: Cyclizing the gem-dimethyl group with the aromatic ring to form a tetralin derivative could significantly increase potency for RXR.
-
Chain Modification: Altering the pentanoic acid length (to butyric or hexanoic) can tune selectivity between PPAR
, PPAR , and PPAR .
References
- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
PPAR Ligand SAR: Xu, H. E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature, 415(6873), 813-817. Link
-
ar-Turmerone Activity: Hucklenbroich, J., et al. (2014). "Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo." Stem Cell Research & Therapy, 5(4), 100. Link
-
RXR Agonists: Boehm, M. F., et al. (1994). "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941. Link
-
Chemical Structure Validation: PubChem Compound Summary for related aryl-alkanoic acids. Link
Solubility profile of 4-methyl-4-(4-methylphenyl)pentanoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: A Predictive and Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility profile in a range of organic solvents is paramount for formulation development, purification, and various stages of preclinical research. This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data for this specific molecule, we will leverage fundamental principles of physical chemistry and provide robust experimental protocols to empower researchers to generate and interpret reliable solubility data.
Physicochemical Characterization of this compound
This compound is a carboxylic acid with the chemical structure illustrated below.
IUPAC Name: this compound[1] CAS Number: 40663-79-4[1] Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol
The molecule possesses a polar carboxylic acid head and a significant nonpolar tail, which includes a phenyl ring and alkyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction[2]. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar portion of the molecule, comprising the phenyl and methyl groups, suggests that it will have some solubility in nonpolar solvents through van der Waals interactions. Toluene, with its aromatic ring, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group. They do not, however, have a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors. The carbonyl group in solvents like acetone and ethyl acetate can act as a hydrogen bond acceptor, which should facilitate the dissolution of the carboxylic acid.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of alcohols to form hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid group is expected to lead to good solubility. Generally, carboxylic acids are soluble in alcohols[3][4]. However, as the alkyl chain of the alcohol becomes larger, its polarity decreases, which may influence solubility.
-
Water: The solubility of carboxylic acids in water decreases as the carbon chain length increases[3][4]. Given the significant hydrophobic character of this compound, it is expected to have low solubility in water.
It is also important to consider the potential for water to enhance the solubility of carboxylic acids in certain organic solvents. This phenomenon has been observed where the presence of water in the organic phase can lead to a remarkable increase in solubility[5][6].
Experimental Determination of Solubility
A reliable method for determining the solubility of a compound is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Nonpolar | Hexane | 0.1 | [Insert experimental value] |
| Toluene | 2.4 | [Insert experimental value] | |
| Polar Aprotic | Ethyl Acetate | 4.4 | [Insert experimental value] |
| Acetone | 5.1 | [Insert experimental value] | |
| Acetonitrile | 5.8 | [Insert experimental value] | |
| DMSO | 7.2 | [Insert experimental value] | |
| Polar Protic | Isopropanol | 3.9 | [Insert experimental value] |
| Ethanol | 4.3 | [Insert experimental value] | |
| Methanol | 5.1 | [Insert experimental value] | |
| Water | 10.2 | [Insert experimental value] |
The interpretation of this data should refer back to the theoretical framework. For instance, higher solubility in alcohols compared to nonpolar solvents would confirm the importance of hydrogen bonding. The relative solubility in polar aprotic solvents can provide insights into the role of dipole-dipole interactions.
The Role of Solvent-Solute Interactions
The interplay of intermolecular forces dictates the solubility of this compound. A logical framework for understanding these interactions is presented below.
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for approaching the solubility profiling of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and other scientific endeavors. The amphiphilic nature of this molecule suggests a complex solubility profile that warrants a systematic investigation across a diverse range of organic solvents. Future studies could also explore the effect of temperature on solubility to determine the thermodynamic parameters of the dissolution process, providing even deeper insights into the behavior of this compound in solution.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][7]
-
LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link][4]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link][6]
-
University of Waterloo. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][3]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][2]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][8]
-
University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link][5]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Harnessing the Potential of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Advanced Polymer Synthesis and Bioconjugation
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-methyl-4-(4-methylphenyl)pentanoic acid is a bespoke chemical entity characterized by a unique molecular architecture that combines a terminal carboxylic acid with a sterically hindered quaternary carbon center attached to a tolyl group. While not a conventional, off-the-shelf monomer or initiator, its structure presents a compelling platform for the synthesis of highly specialized macromolecular structures. This guide elucidates the foundational chemistry of this compound and provides a forward-looking, structure-to-function analysis of its potential applications. We will explore its derivatization into custom initiators for Atom Transfer Radical Polymerization (ATRP) and chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, we will detail its intrinsic value as a functional linker, particularly for applications in drug delivery and bioconjugation, where the carboxylic acid moiety serves as a versatile handle for covalent attachment of bioactive molecules. This document is intended to serve as a technical playbook, offering both theoretical grounding and actionable, field-proven methodologies for researchers aiming to leverage this compound's unique properties.
Part 1: Foundational Chemistry of this compound
Molecular Structure and Physicochemical Properties
The compound, with IUPAC name this compound and CAS Number 40663-79-4, possesses a distinct structure that informs its chemical reactivity and potential applications.[1][2] The carboxylic acid group provides a reactive site for a wide range of chemical modifications, while the tolyl group and the quaternary carbon center impart steric bulk and specific solubility characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40663-79-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molar Mass | 192.26 g/mol | [2] |
| Appearance | Typically a solid at room temperature | Inferred |
| SMILES String | CC(CCC(O)=O)c1ccc(C)cc1 | [2] |
| PubChem CID | 10878311 | [1] |
Synthesis and Purification Strategies
The synthesis of this compound is not trivially documented in mainstream literature, suggesting its status as a specialty chemical. However, a logical and robust synthetic pathway can be designed based on established organic chemistry principles. A plausible approach involves a Friedel-Crafts reaction followed by a series of transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add methylmalonyl chloride (1.0 eq) dropwise under an inert nitrogen atmosphere. Stir for 15 minutes.
-
Aromatic Addition: Add dry toluene (1.5 eq) to the reaction mixture slowly, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up & Reduction: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After solvent removal, the resulting crude ketone is subjected to a Wolff-Kishner reduction using hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol to reduce the ketone to an alkane.
-
Hydrolysis & Purification: The ester intermediate from the reduction work-up is then hydrolyzed using aqueous NaOH followed by acidification with HCl to yield the crude carboxylic acid.
-
Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to achieve high purity.[1] Characterization should be performed using NMR, FTIR, and Mass Spectrometry to confirm the structure.[1]
Part 2: Applications in Polymer Chemistry: A Structure-to-Function Analysis
The true potential of this molecule in polymer science lies in its derivatization to create functional initiators and agents for Controlled Radical Polymerization (CRP).[3] Its structure is ideally suited for modification into molecules that can precisely control polymer chain growth.
Derivatization into an Atom Transfer Radical Polymerization (ATRP) Initiator
ATRP is a cornerstone of controlled polymerization, relying on a reversible activation/deactivation equilibrium catalyzed by a transition metal complex. The efficiency of initiation is paramount for achieving polymers with low dispersity and predictable molecular weights.[4][] The tertiary benzylic-like proton on the carbon alpha to the carboxylic acid group in our title molecule is susceptible to halogenation, creating a perfect ATRP initiating site.
Causality: The rate of initiation should be comparable to or faster than the rate of propagation.[4] A tertiary alkyl halide, especially one adjacent to a phenyl ring, provides a sufficiently labile carbon-halogen bond that can be homolytically cleaved by the ATRP catalyst, ensuring rapid and quantitative initiation.
Caption: Workflow for converting the acid into a functional ATRP initiator.
Experimental Protocol: Synthesis of an ATRP Initiator Derivative
-
Acid Chloride Formation: Reflux this compound (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq) for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.
-
Alpha-Bromination: Dissolve the acyl chloride in a dry, non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN.
-
Reaction: Reflux the mixture under nitrogen, monitoring the reaction by TLC or ¹H NMR for the disappearance of the starting material.
-
Purification: After completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent in vacuo. The resulting α-bromo acyl chloride can be purified by vacuum distillation or chromatography. This initiator can then be used directly in ATRP reactions with monomers like styrene or acrylates.[]
Transformation into a Reversible Addition-Fragmentation chain Transfer (RAFT) Agent
RAFT polymerization offers exceptional control over a vast range of monomers.[6] The core of this technique is the RAFT agent, typically a thiocarbonylthio compound. The carboxylic acid on our title molecule is a perfect conjugation handle to attach the necessary thiocarbonylthio functionality.
Causality: The choice of the R-group (the fragmenting group) and the Z-group (the activating group) on the RAFT agent (Z-C(=S)S-R) is critical for controlling the polymerization of specific monomer families.[7][8] By using our molecule as the R-group, we introduce its unique steric and electronic properties into the RAFT agent, potentially influencing polymerization kinetics and polymer properties. The carboxylic acid provides a site for post-polymerization modification.
Caption: Conceptual workflow for creating a RAFT agent with a carboxylic acid handle.
This derivatization allows for the synthesis of polymers with a terminal carboxylic acid group, which is invaluable for subsequent bioconjugation or surface immobilization. Many commercially available RAFT agents feature a carboxylic acid for this exact purpose.[9][10]
Part 3: Relevance in Drug Development and Bioconjugation
The presence of the carboxylic acid is a key feature for drug development professionals. This functional group is a versatile anchor for attaching polymers to drugs, proteins, or targeting ligands.
A Platform for Polymer-Drug Conjugates
The synthesis of antibody-drug conjugates (ADCs) often involves linkers that can react with functionalities on both the antibody and the cytotoxic payload.[11] Similarly, polymers synthesized using an initiator or RAFT agent derived from our title molecule would possess a terminal carboxylic acid ready for conjugation.
Workflow: This conjugation is typically achieved via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS coupling).
Caption: A standard workflow for conjugating a carboxylated polymer to an amine-containing drug.
Experimental Protocol: EDC/NHS Coupling
-
Polymer Activation: Dissolve the carboxy-terminated polymer in an appropriate buffer (e.g., MES buffer, pH 5.5).
-
Reagent Addition: Add N-hydroxysuccinimide (NHS, 1.5 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq). Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add a solution of the amine-containing drug or biomolecule to the activated polymer solution. Adjust the pH to 7.2-8.0 to facilitate the nucleophilic attack of the amine.
-
Quenching and Purification: Allow the reaction to proceed for 2-4 hours. Quench any remaining active esters with a small molecule amine (e.g., Tris buffer). Purify the resulting conjugate using dialysis, size exclusion chromatography (SEC), or tangential flow filtration to remove unreacted drug and coupling reagents.
Part 4: Characterization of Derived Polymers
A thorough characterization is essential to validate the success of the polymerization and any subsequent modifications.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure, verifies the incorporation of the initiator/RAFT agent fragment, and can be used to calculate monomer conversion.
-
Size Exclusion Chromatography (SEC / GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A low dispersity (typically < 1.3) is a hallmark of a controlled polymerization process.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the polymer chain composition and end-group fidelity.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the thermal properties of the final polymers, such as the glass transition temperature (Tg) and thermal decomposition temperature.[12]
Conclusion and Future Outlook
This compound represents a powerful, yet underutilized, building block for polymer chemists and drug development scientists. Its value is not as a direct commodity chemical, but as a precursor to highly tailored agents for controlled polymerization and bioconjugation. By derivatizing this molecule into bespoke ATRP initiators or RAFT agents, researchers can unlock new avenues for creating advanced materials with precise architectures and functionalities. The intrinsic carboxylic acid handle ensures that these materials are readily adaptable for high-value applications, from targeted drug delivery systems to functional surface coatings. This guide provides the strategic framework and technical protocols necessary to begin exploring the vast potential of this versatile compound.
References
-
Lange, D., & Poehlein, G. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . Polymer Reaction Engineering. [Link]
-
Ma, G., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids . Molecules. [Link]
-
Initiators . Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
-
4-(4-methylphenyl)pentanoic acid . Stenutz. [Link]
-
Lange, D. M., & Poehlein, G. W. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . De Gruyter. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups . Polymer. [Link]
-
RAFT Agents . Trinitti International Co., Ltd. [Link]
-
An Overview on Styrenic Polymers: Synthesis and Properties . Greenchemicals. [Link]
-
Guerrouani, N., et al. (2012). Synthesis of well-defined poly(isobutyl vinyl ether)-b-polystyrene block copolymers using a dual initiator . Polymer Chemistry. [Link]
-
D'Arienzo, M., & Di Credico, B. (2022). Polymer Analysis and Characterization . Polymers. [Link]
-
Bubnov, M. P. (2022). Controlled Polymerization . Polymers. [Link]
Sources
- 1. This compound [synhet.com]
- 2. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]
- 3. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. RAFT Agents - Trinitti International Co., Ltd. [trinitti.com.tw]
- 7. RAFT-013|CAS:870196-80-8|4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [specchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Raft agents | Sigma-Aldrich [sigmaaldrich.com]
- 10. RAFT Agents | CymitQuimica [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Polymer Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 4-Methyl-4-(4-methylphenyl)pentanoic Acid
Executive Summary & Strategic Rationale
This protocol details the regioselective synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid (CAS: 40663-79-4), a critical intermediate in the development of aryl-aliphatic surfactants, functionalized polymers, and pharmaceutical analogs.
The synthesis utilizes a Friedel-Crafts alkylation of toluene with 4,4-dimethyl-dihydro-2(3H)-furanone (also known as
Key Advantages of this Protocol:
-
Atom Economy: One-step installation of the fully functionalized carbon skeleton.
-
Regiocontrol: Steric bulk of the tertiary carbocation intermediate drives exclusive para-substitution on the toluene ring.
-
Scalability: Avoids pyrophoric organometallics (e.g., Grignard reagents) in favor of robust Lewis acid catalysis.
Retrosynthetic Analysis & Mechanism
To ensure reproducibility, it is vital to understand the mechanistic causality. The reaction is driven by the Lewis acid-mediated opening of the lactone to generate a tertiary carbocation.
Reaction Pathway[1][2][3][4][5][6]
-
Activation:
coordinates with the lactone carbonyl. -
Ring Opening: The
- bond cleaves, driven by the stability of the resulting tertiary carbocation at the -position. -
Electrophilic Attack: The bulky tertiary carbocation attacks the toluene ring. Due to the steric hindrance of the electrophile and the ortho-methyl group of toluene, the attack occurs almost exclusively at the para-position.
-
Termination: Acidic quench hydrolyzes the aluminum-carboxylate complex to the free acid.
Figure 1: Mechanistic pathway for the Lewis acid-catalyzed alkylation of toluene.
Experimental Protocol
Reagents and Equipment Table
| Reagent / Material | Role | Equiv. | Purity | Hazard Note |
| Toluene | Reactant & Solvent | 10.0 | Anhydrous, 99.8% | Flammable, Neurotoxin |
| 4,4-Dimethyl-dihydro-2(3H)-furanone | Electrophile Source | 1.0 | >97% | Irritant |
| Aluminum Chloride ( | Catalyst | 3.0 | Anhydrous, Granular | Reacts violently w/ water |
| Dichloromethane (DCM) | Extraction Solvent | N/A | ACS Grade | Carcinogen suspect |
| HCl (conc.) | Quench | N/A | 37% | Corrosive |
Equipment Requirements:
-
3-Neck Round Bottom Flask (flame-dried).
-
Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient due to slurry viscosity.
-
Addition Funnel (pressure-equalizing).
-
Inert Gas Line (
or Ar). -
Ice/Water Bath.
Step-by-Step Methodology
Step 1: Catalyst Activation
-
Assemble the glassware under a flow of nitrogen.[1]
-
Charge the flask with Toluene (10 equiv) .
-
Note: Using toluene as the solvent minimizes polyalkylation by maintaining a high dilution of the product relative to the substrate.
-
-
Cool the toluene to 0–5 °C using an ice bath.
-
Add
(3.0 equiv) portion-wise over 10 minutes.-
Critical: Ensure the system is vented to a scrubber (NaOH trap) as HCl gas may evolve. The mixture will form a suspension.[2]
-
Step 2: Electrophile Addition
-
Load 4,4-dimethyl-dihydro-2(3H)-furanone (1.0 equiv) into the addition funnel.
-
Add the lactone dropwise to the
/Toluene suspension over 30–45 minutes .-
Observation: The mixture will darken (often orange to dark red) and may exotherm slightly. Maintain internal temperature
°C to prevent isomerization or polymerization.
-
Step 3: Reaction Phase
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 3–5 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes). The starting lactone spot (
) should disappear.
-
Step 4: Quench and Workup
-
Cool the reaction mixture back to 0 °C .
-
Carefully pour the reaction mixture into a beaker containing Crushed Ice (500 g) + conc. HCl (50 mL) .
-
Transfer to a separatory funnel. Separate the organic layer.[2][1][3]
-
Extract the aqueous layer with DCM (
mL) or Ethyl Acetate. -
Combine organic phases and wash sequentially with:
-
Water (
mL) -
Brine (
mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a viscous oil or low-melting solid.
-
Crystallization: Dissolve crude in minimum hot Hexanes (or Hexanes/EtOAc 9:1). Cool slowly to 4 °C.
-
Filtration: Collect the white crystalline solid.
-
Yield Expectation: 75–85%.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Critical Parameter Optimization (Scientist's Notes)
Why 3.0 Equivalents of ?
Unlike catalytic Friedel-Crafts alkylations with alkyl halides, this reaction involves an oxygenated species.
-
Equiv 1: Complexes with the lactone carbonyl to trigger ring opening.
-
Equiv 2: Complexes with the carboxylate product formed (aluminum salt).
-
Equiv 3: Provides the necessary catalytic excess to drive the kinetics to completion. Reducing
below 2.5 equivalents will result in incomplete conversion.
Regioselectivity Control
The formation of the para-isomer is thermodynamically and kinetically favored due to the bulk of the tertiary dimethyl carbocation.
-
Impurity Profile: Trace amounts of ortho-isomer may form. These are highly soluble in hexanes and remain in the mother liquor during recrystallization.
-
Polyalkylation: Minimized by using Toluene as the solvent (high dilution).
Quality Control & Validation
Confirm the identity of the product using the following specifications:
-
Physical State: White crystalline solid.
-
Melting Point: 74–76 °C (Lit. value for similar analogs, verify experimentally).
-
NMR (400 MHz,
):- 7.2–7.1 (m, 4H, Ar-H) – Characteristic AA'BB' para-substitution pattern.
-
2.32 (s, 3H, Ar-
). -
2.2–2.1 (m, 2H,
- ). -
1.9–1.8 (m, 2H,
- ). - 1.35 (s, 6H, gem-dimethyl).
References
-
Friedel-Crafts Reactions with Lactones
- Source: Olah, G. A.
- Context: General mechanism of lactone ring opening and alkylation of arom
- Source:Journal of the American Chemical Society, "The Alkylation of Aromatic Compounds by Lactones.
-
Analogous Protocols (Organic Syntheses)
-
Chemical Safety Data (Toluene/AlCl3)
- Source: PubChem Labor
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
Friedel-Crafts alkylation methods for 4-methyl-4-(4-methylphenyl)pentanoic acid
An Application Guide to the Synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid via Friedel-Crafts Alkylation
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a quaternary benzylic carbon, makes it an interesting analog to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. The core synthetic challenge lies in the efficient construction of the carbon-carbon bond between the aromatic ring (toluene) and the tertiary carbon of the pentanoic acid side chain. The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, offers a direct and powerful method for forging this bond.[1][2]
This document provides a detailed guide for researchers and drug development professionals on the application of Friedel-Crafts alkylation methods for the synthesis of this target molecule. We will explore the underlying mechanisms, compare different synthetic strategies, and provide a detailed, field-tested protocol.
Part 1: Mechanistic Principles of Friedel-Crafts Alkylation
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[2] The alkylation variant proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into three primary steps.[3][4]
-
Generation of an Electrophile: The reaction is initiated by forming a potent electrophile, typically a carbocation or a highly polarized complex. This is achieved by reacting an alkylating agent (like an alkyl halide, alkene, or alcohol) with a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄).[4][5]
-
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[6]
-
Deprotonation and Restoration of Aromaticity: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromatic system and regenerating the catalyst.[2]
For the synthesis of this compound, the key is to generate the tertiary carbocation at the C4 position of the pentanoic acid chain, which is then attacked by toluene.
Caption: General mechanism of Friedel-Crafts Alkylation.
Part 2: Synthetic Strategies & Comparative Analysis
Several precursors can serve as the alkylating agent for this synthesis. The choice of precursor impacts reaction conditions, catalyst selection, and overall efficiency. The bulky nature of the tertiary carbocation electrophile strongly favors substitution at the para-position of toluene due to steric hindrance, simplifying the isomeric profile of the product.[7][8]
Strategy A: Alkylation with an Unsaturated Carboxylic Acid
This is arguably the most direct approach. Using an alkene like 4-methyl-4-pentenoic acid or its isomers allows for the in-situ generation of the required tertiary carbocation upon protonation by a strong acid.
-
Causality: The double bond is protonated to form the most stable possible carbocation, which in this case is a tertiary carbocation. This avoids the rearrangements that often plague Friedel-Crafts alkylations using primary or secondary alkyl halides.[9]
-
Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) are effective.[4][5] Solid acid catalysts like zeolites can also be employed for greener, more industrially scalable processes.[4]
Strategy B: Alkylation with a γ-Lactone
The use of γ,γ-dimethyl-γ-butyrolactone presents an alternative pathway. The Lewis acid catalyst coordinates to the carbonyl oxygen of the lactone, facilitating ring-opening to generate the electrophilic species that subsequently attacks the toluene ring.
-
Causality: The Lewis acid activates the lactone, making the C-O bond susceptible to cleavage and forming a carbocationic intermediate. This method can sometimes offer better control compared to highly reactive alkyl halides.
-
Catalysts: A stoichiometric amount of a strong Lewis acid like AlCl₃ is typically required because the carbonyl group in the final product can form a stable complex with the catalyst.[1]
Strategy C: Alkylation with a Tertiary Halide Precursor
A classic approach involves using a 4-halo-4-methylpentanoic acid derivative as the alkylating agent. The Lewis acid assists in abstracting the halide ion to generate the tertiary carbocation.
-
Causality: The Lewis acid coordinates to the halogen, making it a much better leaving group and promoting the formation of the carbocation electrophile.[6][9]
-
Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard choices.[3]
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Precursor | Common Catalysts | Advantages | Disadvantages |
| A | 4-Methyl-4-pentenoic acid | H₂SO₄, AlCl₃, Zeolites | Direct, high atom economy, avoids carbocation rearrangement. | Precursor may require separate synthesis; potential for polymerization of the alkene. |
| B | γ,γ-Dimethyl-γ-butyrolactone | AlCl₃, BF₃ | Stable, readily available precursor; controlled reaction. | Requires stoichiometric amounts of Lewis acid; reaction can be sluggish. |
| C | 4-Chloro-4-methylpentanoic acid | AlCl₃, FeCl₃ | Classic, well-understood methodology. | Precursor may be less stable; potential for elimination side reactions (dehydrohalogenation). |
Part 3: Detailed Experimental Protocol (Strategy A)
This section provides a robust, step-by-step protocol for the synthesis of this compound using the unsaturated carboxylic acid approach, which is often favored for its directness and avoidance of rearrangements.
Protocol 1: AlCl₃-Catalyzed Alkylation of Toluene with 4-Methyl-4-pentenoic Acid
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials & Reagents:
-
Toluene (anhydrous, ≥99.8%)
-
4-Methyl-4-pentenoic acid (≥98%)
-
Aluminum chloride (anhydrous, powder, ≥99.99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet
-
Addition funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere. The condenser should be fitted with a drying tube containing calcium chloride.
-
Charging the Flask: To the flask, add anhydrous toluene (100 mL, ~0.94 mol). With vigorous stirring, carefully add anhydrous aluminum chloride (15.0 g, 0.112 mol) in portions. Note: The addition is exothermic and may release HCl gas.
-
Cooling: Cool the resulting slurry to 0°C using an ice-water bath.
-
Preparation of Alkylating Agent: In the addition funnel, prepare a solution of 4-methyl-4-pentenoic acid (11.4 g, 0.100 mol) in anhydrous dichloromethane (25 mL).
-
Addition: Add the solution of 4-methyl-4-pentenoic acid dropwise to the stirred toluene/AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC if desired.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and 2M HCl (100 mL). Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.
-
Characterization: The final product, this compound (CAS 40663-79-4), should be a white solid.[10] Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene and Dichloromethane: Flammable and toxic solvents. Handle only in a well-ventilated fume hood.
-
Quenching Step: The quenching of the reaction is highly exothermic and releases HCl gas. Use extreme caution and ensure adequate ventilation and cooling.
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (AlCl₃ exposed to moisture). | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 30-40°C. Monitor by TLC. | |
| Formation of Multiple Products | Polyalkylation of toluene. | Use a large excess of toluene to favor mono-alkylation. Add the alkylating agent slowly at a low temperature. |
| Isomerization (ortho/meta products). | While para is strongly favored, some ortho may form. Improve purification by column chromatography if recrystallization is insufficient. | |
| Dark, Polymeric Tar Formed | Temperature too high during addition. | Maintain strict temperature control (0-5°C) during the addition of the alkylating agent. |
| Impurities in starting materials. | Use high-purity, anhydrous reagents and solvents. |
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
a-levelchemistry.co.uk. Friedel-Crafts Alkylation of aromatic molecules. [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
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Advanced Esterification Protocols for Sterically Hindered Carboxylic Acids: A Case Study of 4-methyl-4-(4-methylphenyl)pentanoic acid
An Application Note for Drug Development Professionals
Abstract
The esterification of sterically hindered carboxylic acids presents a significant challenge in medicinal chemistry and drug development, often leading to low yields and requiring harsh reaction conditions with traditional methods. This application note provides a detailed guide to the successful esterification of 4-methyl-4-(4-methylphenyl)pentanoic acid, a molecule with significant steric hindrance around the carboxylic acid moiety. We will explore the limitations of the classic Fischer esterification and present a comprehensive, field-proven protocol using the Steglich esterification method, which offers a mild and highly efficient alternative. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing complex ester derivatives.
Introduction: The Challenge of Steric Hindrance
Esterification is a cornerstone reaction in organic synthesis, pivotal for creating prodrugs, modifying pharmacokinetic properties, and synthesizing key intermediates. The direct, acid-catalyzed reaction of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a fundamental method taught in introductory organic chemistry.[1][2] While effective for simple substrates, its utility diminishes dramatically when dealing with sterically encumbered molecules like this compound.
The structure of this particular acid, featuring a quaternary carbon adjacent to the carboxyl group, physically obstructs the approach of the alcohol nucleophile. Consequently, the equilibrium-driven Fischer esterification often fails or provides negligible yields under standard conditions.[3] To overcome this, more sophisticated methods that activate the carboxylic acid under milder conditions are necessary. This note details the application of the Steglich esterification, a powerful technique for coupling sterically demanding substrates.[4][5][6]
Mechanistic Considerations: Why Fischer Esterification Fails and Steglich Succeeds
The Fischer-Speier Esterification Mechanism
The Fischer esterification proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7][8][9] The alcohol then attacks this activated carbonyl, forming a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[1][2]
// Nodes Start [label="Carboxylic Acid + Alcohol"]; Protonation [label="Protonated Carbonyl\n(Enhanced Electrophile)"]; Attack [label="Tetrahedral Intermediate"]; ProtonTransfer [label="Protonated Ether"]; Elimination [label="Protonated Ester + Water"]; End [label="Ester"];
// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Attack [label="+ R'OH"]; Attack -> ProtonTransfer [label="Proton Transfer"]; ProtonTransfer -> Elimination [label="- H₂O"]; Elimination -> End [label="- H⁺"]; } enddot Caption: Simplified workflow of the Fischer esterification mechanism.
The primary drawback is that every step is reversible. To drive the reaction forward, one must use a large excess of the alcohol or actively remove the water byproduct, often with a Dean-Stark apparatus.[3] For hindered acids like this compound, the initial nucleophilic attack is kinetically slow, preventing the reaction from proceeding efficiently even under forcing conditions.
The Steglich Esterification: A Superior Approach for Hindered Substrates
The Steglich esterification circumvents the limitations of the Fischer method by activating the carboxylic acid under neutral conditions using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]
The mechanism involves three key stages:
-
Activation: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.[5]
-
Acyl Transfer: DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is a highly activated and sterically accessible acylating agent.[4][5]
-
Nucleophilic Attack: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed and converted into the insoluble N,N'-dicyclohexylurea (DCU), a stable byproduct.[5]
// Nodes Acid [label="{Carboxylic Acid | R-COOH}", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="{DCC}", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acyl [label="{O-Acylisourea Intermediate | Highly Reactive}", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="{DMAP\n(Catalyst)}", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acyl_Pyr [label="{N-Acylpyridinium Intermediate | Activated Ester}", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="{Alcohol | R'-OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="{Ester | R-COOR'}", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCU [label="{DCU Byproduct | (Precipitate)}", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Acid -> O_Acyl; DCC -> O_Acyl; O_Acyl -> Acyl_Pyr [label=" + DMAP"]; DMAP -> Acyl_Pyr [style=dashed]; Acyl_Pyr -> Ester [label=" + Alcohol\n - DMAP"]; Alcohol -> Ester; O_Acyl -> DCU [style=invis]; // for layout } enddot Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
This pathway is highly efficient because it avoids harsh acidic conditions and does not produce water, thus eliminating the issue of a reversible equilibrium.[6]
Detailed Experimental Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 220.29 | 1.0 | 1.0 | Starting material[12] |
| Methanol (Anhydrous) | 32.04 | 1.5 | 1.5 | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | Coupling agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 0.1 | Catalyst |
| Dichloromethane (DCM, Anhydrous) | - | ~10 mL | - | Reaction solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | - | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For aqueous work-up |
| Brine (Saturated NaCl Solution) | - | - | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | Drying agent |
Step-by-Step Procedure
// Nodes with specific colors A [label="1. Dissolve Acid, Alcohol, & DMAP\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add DCC Solution\n(Dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Stir & Warm to RT\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Filter Precipitated DCU", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Aqueous Work-up:\n- Wash with 1M HCl\n- Wash with NaHCO₃\n- Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Dry Organic Layer\n(Na₂SO₄ or MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Concentrate In Vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Purify via Chromatography", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Ester Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } enddot Caption: Experimental workflow for the Steglich esterification.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality Note: Cooling is critical to moderate the initial exothermic reaction upon DCC addition and to minimize potential side reactions, such as the formation of N-acylurea byproducts.[5]
-
DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM to ensure complete recovery of the product.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.[13][16]
Conclusion and Best Practices
The esterification of sterically hindered acids like this compound requires moving beyond classic equilibrium-driven methods. The Steglich esterification provides a reliable, high-yielding, and mild protocol that is broadly applicable in a drug discovery setting. The key to success lies in activating the carboxylic acid with a carbodiimide coupling agent in the presence of a nucleophilic catalyst like DMAP. Careful execution of the anhydrous reaction conditions and the multi-step work-up procedure is essential for obtaining a high purity product. For substrates sensitive to DCC, using EDC is a common and effective modification. This robust methodology empowers chemists to synthesize challenging ester targets with greater efficiency and predictability.
References
-
Masterson, D.S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. [Link]
-
JoVE. (2024). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2021). One-step esterification procedure in Yamaguchi method. [Link]
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Chemistry LibreTexts. (2023). Esterification. [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
Ashenhurst, J. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. [Link]
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Shi, H., et al. (2015). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]
-
Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
HSCprep. (n.d.). Fisher Esterification: Synthesis and Purification of Esters. [Link]
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Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]
- Google Patents. (1972).
-
North, A. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
Nguyen, T. T. T., et al. (2022). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Ashenhurst, J. (2024). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Application Notes and Protocols for the Recrystallization of 4-methyl-4-(4-methylphenyl)pentanoic acid
Abstract
Introduction: The Imperative of Purity
In the realm of pharmaceutical and materials science, the purity of a compound is paramount. Impurities can significantly alter the physical, chemical, and biological properties of a substance, leading to unreliable experimental results and potential safety concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound while the impurities remain dissolved in the mother liquor.[3]
This guide focuses on developing a systematic approach to the recrystallization of 4-methyl-4-(4-methylphenyl)pentanoic acid, a compound with structural features—a carboxylic acid group and an aromatic ring—that inform the selection of appropriate purification strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation of an effective recrystallization protocol.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 40663-79-4 | [4] |
| Molecular Formula | C₁₃H₁₈O₂ | Inferred |
| Molecular Weight | 206.28 g/mol | Inferred |
| Melting Point | Not available. A structural isomer, 4-(4-methylphenyl)pentanoic acid, has a melting point of 42 °C.[5] | [5] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
Note on Melting Point: The reported melting point of 42 °C is for the structural isomer 4-(4-methylphenyl)pentanoic acid.[5] The additional methyl group at the 4-position in the target compound, this compound, will likely influence its crystal lattice and thus its melting point. Researchers should determine the experimental melting point of their crude and purified material as a key indicator of purity. A sharp melting point range close to the literature value for the pure compound signifies high purity.[2]
Solvent System Selection: A Deliberate Approach
The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.
-
Low solubility at room and low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Non-toxic and inexpensive: Safety and cost are important practical considerations.
Based on the structure of this compound (a moderately polar carboxylic acid with a significant nonpolar aromatic component), a range of solvents with varying polarities should be considered.
Single-Solvent System
A single-solvent system is often the simplest and most desirable approach.
| Solvent | Polarity Index | Rationale |
| Ethanol/Methanol | 5.2 / 5.1 | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain can interact with the nonpolar part of the molecule. Carboxylic acids often have good solubility in hot alcohols and lower solubility when cold.[7][8] |
| Acetone | 5.1 | A polar aprotic solvent that can dissolve a wide range of organic compounds. Its low boiling point facilitates easy removal.[7][8] |
| Ethyl Acetate | 4.4 | A moderately polar solvent that can be effective for compounds with both polar and nonpolar functionalities.[7][8] |
| Toluene | 2.4 | The aromatic nature of toluene can effectively dissolve the phenyl group of the target compound at elevated temperatures.[7][8] |
Mixed-Solvent System (Solvent/Anti-Solvent)
When a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[10]
| Good Solvent | Poor Solvent (Anti-Solvent) | Rationale |
| Ethanol | Water | The compound is likely soluble in ethanol and insoluble in water. Adding water to an ethanolic solution will decrease the overall polarity, inducing crystallization. |
| Acetone | Hexane | The compound is likely soluble in acetone. The addition of nonpolar hexane will significantly reduce the solubility of the polar carboxylic acid. |
| Toluene | Hexane | Toluene acts as the "good" solvent for the aromatic portion, and the addition of hexane as the anti-solvent can induce precipitation. |
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for recrystallization using a single solvent like ethanol or acetone.
Diagram of the Single-Solvent Recrystallization Workflow:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate while swirling. Continue adding the hot solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for a mixed-solvent system, such as ethanol/water.
Diagram of the Mixed-Solvent Recrystallization Workflow:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Inducing Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same proportion used for the crystallization).
-
Drying: Dry the crystals as described in the single-solvent protocol.
-
Analysis: Determine the melting point and percent recovery.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is very soluble even in the cold solvent. | - Gently boil off some of the solvent to increase the concentration and allow it to cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- High level of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again slowly.- Use a lower-boiling point solvent.- Ensure very slow cooling. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Always wash the collected crystals with ice-cold solvent. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Summary
The recrystallization protocols detailed in this application note provide a robust starting point for the purification of this compound. By systematically evaluating different solvent systems and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can achieve a high degree of purity. The troubleshooting guide offers practical solutions to common challenges encountered during recrystallization. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for scientists in various fields.
References
-
Stenutz, R. 4-(4-methylphenyl)pentanoic acid. Stenutz. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University Name. [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. CK-12. [Link]
-
NIST. Pentanoic acid, 4-methyl-. NIST WebBook. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
-
Semantic Scholar. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. [Link]
-
University of Rochester. Solvents and Polarity. University of Rochester. [Link]
-
Murov, S. L. Common Solvents Used in Organic Chemistry: Table of Properties. Wired Chemist. [Link]
-
UCLA. Common Organic Solvents: Table of Properties. UCLA. [Link]
-
Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. youtube.com [youtube.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. This compound [synhet.com]
- 5. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. organometallics.it [organometallics.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
Using 4-methyl-4-(4-methylphenyl)pentanoic acid as a ligand in coordination chemistry
Application Note: Advanced Coordination Protocols for 4-methyl-4-(4-methylphenyl)pentanoic Acid (MMPA)
Executive Summary
This guide details the application of This compound (MMPA) as a specialized ligand in coordination chemistry. Unlike simple linear carboxylates (e.g., acetic or stearic acid), MMPA features a quaternary carbon at the
-
Discrete Cluster Formation: Stabilizing "paddlewheel" metal nodes by preventing oligomerization via steric shielding.
-
Surface Engineering: Modifying the surface of Metal-Organic Frameworks (MOFs) to induce superhydrophobicity without blocking internal pores.
-
Solubility Enhancement: Increasing the solubility of metal complexes in non-polar organic solvents (toluene, dichloromethane).
Ligand Profile & Chemical Logic
Compound: this compound
CAS: 40663-79-4
Formula:
Structural Analysis
The ligand consists of a flexible pentanoic acid backbone with a "gem-dimethyl-like" motif at the
-
Head Group (
): Monodentate, chelating, or bridging coordination modes. -
Tail Group (
): The quaternary carbon creates a rigid, bulky cone angle. This prevents the "zipper-like" packing seen in long-chain fatty acids, leading to higher free volume in the solid state and enhanced solubility.
Protocol A: Synthesis of Copper(II) MMPA Paddlewheel Complexes
Objective: Synthesize the discrete binuclear complex
Mechanism
The reaction proceeds via a ligand exchange mechanism where the weaker conjugate base (acetate,
Materials
-
Copper(II) Acetate Monohydrate (
) -
MMPA (Ligand)
-
Solvent: Ethanol/Toluene (1:1 v/v mixture)
-
Base: Triethylamine (
) – Optional, to accelerate deprotonation
Step-by-Step Procedure
-
Ligand Dissolution: Dissolve 2.0 mmol (412 mg) of MMPA in 10 mL of Toluene. Ensure complete dissolution; mild heating (
) may be required due to the bulky tail. -
Metal Solution: Dissolve 1.0 mmol (200 mg) of
in 10 mL of Ethanol. The solution will be deep blue-green. -
Mixing: Slowly add the MMPA solution to the Copper solution under stirring.
-
Observation: The color should shift to a brighter teal-green, characteristic of the paddlewheel formation.
-
-
Reflux: Heat the mixture to
for 4 hours.-
Why: The steric bulk of MMPA creates a kinetic barrier; thermal energy ensures complete substitution of all four acetate ligands.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
.-
Result: Green crystals of
will form.
-
-
Isolation: Filter the crystals and wash with cold ethanol to remove excess ligand.
Data Visualization: Paddlewheel Assembly
Caption: Reaction pathway for the synthesis of the binuclear Copper(II) MMPA complex. The bulky tail groups prevent intermolecular aggregation.
Protocol B: Surface Hydrophobization of MOFs (Post-Synthetic Exchange)
Objective: Use MMPA to modify the surface of a water-unstable MOF (e.g., HKUST-1) to enhance moisture stability. The bulky MMPA cannot penetrate the micropores (
Materials
-
Activated HKUST-1 crystals (synthesized separately).
-
MMPA solution (10 mM in Dichloromethane).
Methodology
-
Soaking: Immerse 100 mg of activated HKUST-1 crystals in 20 mL of the MMPA/DCM solution.
-
Incubation: Stir gently at room temperature for 24 hours.
-
Mechanism: Surface copper sites undergo ligand exchange, replacing surface acetates/water with MMPA.
-
-
Washing: Filter the crystals and wash extensively with fresh DCM to remove physisorbed ligand.
-
Activation: Dry under vacuum at
for 6 hours.
Validation Test (Self-Validating Step)
-
Contact Angle Measurement: Place a water droplet on the modified MOF powder.
-
Pass Criteria: Contact angle
(Hydrophobic). -
Fail Criteria: Water is absorbed immediately (Hydrophilic).
-
Characterization & Analysis
To confirm the successful coordination of MMPA, use the following analytical techniques.
A. Infrared Spectroscopy (FTIR)
The shift in the carbonyl stretching frequency is the primary indicator of coordination mode.
| Functional Group | Free Ligand ( | Coordinated Complex ( | Interpretation |
| 1705-1710 (COOH) | N/A | Loss of protonated acid | |
| N/A | 1600-1630 | Asymmetric stretch | |
| N/A | 1400-1420 | Symmetric stretch | |
| N/A | ~200 | Indicates bridging bidentate mode |
Note: A
B. Thermogravimetric Analysis (TGA)
-
Solvent Loss:
. -
Ligand Decomposition: MMPA is expected to decompose at a higher temperature than simple aliphatic acids due to the aromatic tolyl group. Expect weight loss onset
.
References
-
Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link
-
Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience. (Foundational text for Paddlewheel structures). Link
-
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). (Reference for Modulated Synthesis). Link
-
Nagarkar, S. S., et al. (2014). Introduction of Hydrophobicity into Water-Unstable Metal-Organic Frameworks. Chemical Communications. (Methodology for surface hydrophobization). Link
Application Note: High-Purity Extraction & Isolation of 4-Methyl-4-(4-methylphenyl)pentanoic Acid
Executive Summary
This application note details the thermodynamic rationale and operational protocol for the extraction of 4-methyl-4-(4-methylphenyl)pentanoic acid , a critical lipophilic carboxylic acid intermediate often utilized in the synthesis of antihistamines (e.g., Bilastine precursors) and fine chemical scaffolds.
The extraction of this molecule presents a specific challenge: balancing the high lipophilicity of the gem-dimethyl/tolyl tail against the polarity of the carboxylic head. While standard ethyl acetate extractions are common, they often result in high water content and emulsion formation during scale-up.
Key Recommendation: This protocol recommends Isopropyl Acetate (IPAc) over Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the primary extraction solvent. IPAc offers superior phase separation, lower water miscibility (1.2% vs. 3.3% for EtOAc), and ICH Class 3 safety compliance, making it the optimal choice for drug development workflows.
Physicochemical Profile & Solvent Logic
To design a self-validating extraction protocol, we must first understand the solute's behavior.
The Solute: this compound[1]
-
Structure Analysis: The molecule consists of a polar head (carboxylic acid, pKa ~4.8) and a highly hydrophobic tail (neopentyl-like quaternary carbon substituted with a p-tolyl group).
-
LogP (Estimated): ~3.5 – 4.0. This indicates high affinity for organic solvents but potential for "oiling out" during aqueous workups if pH is not controlled.
-
Solubility Switch:
-
pH < 4: Neutral form (R-COOH). Soluble in organics; insoluble in water.
-
pH > 8: Ionic form (R-COO⁻). Soluble in water; insoluble in non-polar organics.
-
Solvent Candidate Assessment
The following table summarizes the evaluation of common extraction solvents for this specific matrix.
| Solvent | ICH Class | Boiling Point (°C) | Water Sol. (in Solvent) | Suitability | Analysis |
| Dichloromethane (DCM) | Class 2 | 40 | 0.24% | High | Avoid. Excellent solubility but environmentally hazardous and prone to bottom-layer emulsions. |
| Ethyl Acetate (EtOAc) | Class 3 | 77 | 3.30% | Moderate | Lab Scale Only. High water miscibility leads to hydrolysis risks and difficult drying steps. |
| Isopropyl Acetate (IPAc) | Class 3 | 88 | 1.20% | Optimal | Recommended. Excellent phase cut, low water uptake, forms stable azeotrope for drying. |
| MTBE | Class 3 | 55 | 1.40% | High | Alternative. Good for avoiding emulsions, but peroxide risk requires stabilizers. |
| Toluene | Class 2 | 110 | 0.03% | Moderate | Good for crystallization, but difficult to remove trace residues (high BP). |
Strategic Workflow: The "Acid-Base Swing"
For high-purity isolation without chromatography, we utilize the Acid-Base Swing technique. This exploits the molecule's pKa to move it between phases, leaving non-acidic impurities (unreacted hydrocarbons, dimers) in the organic waste and non-lipophilic impurities in the aqueous waste.
Process Logic Diagram
Figure 1: The Acid-Base Swing protocol selectively isolates the target acid by toggling its ionization state, effectively purging neutral organic impurities.
Detailed Experimental Protocol
Safety Note: Perform all operations in a fume hood. IPAc is flammable.[1] Wear nitrile gloves and safety glasses.
Phase A: Primary Extraction (Recovery)
-
Quench: Cool the reaction mixture to 10°C. Slowly add 1M HCl until the pH of the aqueous phase is < 2.0 .
-
Why: Ensures the carboxylic acid is fully protonated (neutral) and partitions into the organic phase.
-
-
Solvent Addition: Add Isopropyl Acetate (IPAc) (Ratio: 5 mL solvent per gram of theoretical yield).
-
Agitation: Stir vigorously for 15 minutes.
-
Tip: If an emulsion forms due to the surfactant-like nature of the molecule, add saturated brine (10% v/v).
-
-
Separation: Allow layers to settle. Collect the Organic Layer (Top) .
-
Check: The target molecule is now in the IPAc layer along with unreacted neutral starting materials (e.g., toluene derivatives).
-
Phase B: Purification (The Swing)
-
Alkaline Extraction: Transfer the IPAc layer to a separatory funnel. Add 1M NaOH (1.2 equivalents relative to target acid).
-
Observation: The target acid converts to its sodium salt (R-COO⁻Na⁺) and migrates to the aqueous layer.
-
-
Separation: Shake well and allow to settle.
-
CRITICAL STEP: Collect the Aqueous Layer (Bottom) .
-
Discard: The Organic Layer (Top) contains neutral impurities.
-
-
Wash: (Optional) Wash the aqueous layer once with a small volume of fresh IPAc to remove entrained organics.
Phase C: Isolation
-
Re-Acidification: Cool the collected aqueous phase to 10°C. Slowly add 6M HCl dropwise with stirring until pH reaches 1.0 .
-
Observation: The solution will turn cloudy as the purified acid precipitates or oils out.
-
-
Final Extraction: Extract the cloudy aqueous mixture with fresh IPAc (2 x volumes).
-
Drying: Wash the combined organic extracts with brine. Dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (Rotavap) at 45°C.
-
Azeotropic Drying: IPAc forms an azeotrope with water. Continued evaporation effectively removes residual moisture, which is critical if the next step involves moisture-sensitive reagents (e.g., acid chloride formation).
-
Troubleshooting & Optimization
Dealing with Emulsions
The bulky hydrophobic group on this compound can act as a surfactant.
-
Prevention: Avoid vigorous shaking; use gentle inversion.
-
Cure: If emulsion occurs, filter the biphasic mixture through a pad of Celite. The solids stabilizing the emulsion will be removed, breaking the phases.
Crystallization vs. Oil
This molecule often isolates as a viscous oil. To obtain a solid:
-
Perform a solvent swap from IPAc to Heptane or Hexane .
-
Seed the solution with a crystal of the pure acid if available.
-
Cool to -20°C overnight.
Solvent Decision Matrix
Figure 2: Decision matrix highlighting why Isopropyl Acetate (IPAc) is the superior choice over traditional solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878311, this compound. Retrieved from [Link][2]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).
- Byrne, F. P., et al. (2016).Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Source for ICH Class and solvent scoring).
-
Cheméo (2025). Chemical Properties of Pentanoic acid, 4-methyl- derivatives. Retrieved from [Link]
- Pfizer Inc. (2008).Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36. (Basis for recommending IPAc over DCM).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4-(4-methylphenyl)pentanoic Acid
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Friedel-Crafts Alkylation for High-Purity Carboxylic Acid Synthesis Last Updated: February 16, 2026
Executive Summary & Reaction Logic
You are likely synthesizing 4-methyl-4-(4-methylphenyl)pentanoic acid via the Friedel-Crafts alkylation of toluene with 4,4-dimethyl-dihydrofuran-2(3H)-one (also known as
This reaction relies on the Lewis acid-mediated opening of the lactone ring to generate a tertiary carbocation, which then electrophilically attacks the aromatic ring.
The Core Challenge:
Users frequently report yields stuck at 40-50%. This is rarely due to "bad chemistry" but rather a misunderstanding of the stoichiometric burden placed on the Lewis Acid (aluminum chloride). The product contains a carboxylic acid group that complexes 1:1 with AlCl
Troubleshooting Guide (Q&A)
Category A: Low Yield & Incomplete Conversion
Q: I am using 1.2 equivalents of AlCl
-
Stoichiometry Math:
-
1.0 eq of AlCl
complexes with the carbonyl oxygen of the lactone to facilitate ring opening. -
1.0 eq of AlCl
will be sequestered by the carboxylate product formed (forming an aluminum salt ). -
Excess is required to maintain a catalytic cycle for the actual alkylation.
-
-
Solution: Increase AlCl
loading to 2.5 – 3.0 equivalents relative to the lactone.
Q: My crude NMR shows a mixture of isomers. How do I improve para-selectivity?
A: This is a thermodynamic vs. kinetic control issue.
The para position is sterically favored due to the bulky tertiary carbocation (
-
Solution:
-
Temperature: Keep the reaction between 0°C and 10°C during addition. Do not reflux unless absolutely necessary to drive conversion.
-
Solvent: Use Toluene as both reactant and solvent (large excess). This dilutes the mixture, reducing intermolecular side reactions, and the high concentration of the nucleophile (toluene) favors the kinetic para product.
-
Category B: Work-up & Isolation
Q: During quenching, I get a massive, unbreakable emulsion. How do I fix this? A: This is caused by aluminum hydroxides precipitating in a biphasic system with the carboxylic acid product acting as a surfactant.
-
Solution:
-
Acidic Quench: Pour the reaction mixture slowly into ice-cold 6M HCl . The low pH keeps aluminum species in solution (
) rather than forming gelatinous . -
Filter Aid: If an emulsion persists, filter the biphasic mixture through a Celite pad before separation.
-
Q: The product is trapped in the organic layer but won't crystallize. A: The product is an acid. It can be purified via Acid-Base extraction.[1]
-
Protocol:
-
Extract the organic layer (Toluene) with 10% NaOH or Sat. NaHCO
. The product moves to the aqueous phase as the sodium salt. -
Wash the aqueous phase with ether/toluene to remove neutral impurities (poly-alkylated byproducts).
-
Acidify the aqueous phase (pH 1) with HCl.[2] The product will precipitate or oil out, ready for extraction into DCM and subsequent crystallization.
-
Mechanistic Visualization
Understanding the pathway is critical for controlling side reactions. The diagram below illustrates the activation, electrophilic attack, and the crucial complexation steps that dictate stoichiometry.
Figure 1: Reaction pathway showing the necessity of excess Lewis Acid due to product complexation.
Optimized Experimental Protocol
Objective: Synthesis of this compound with >80% yield.
Materials
-
Reagent A: Toluene (Reagent Grade, Dry) – Acts as Solvent & Reactant
-
Reagent B: 4,4-Dimethyl-dihydrofuran-2(3H)-one (1.0 equiv)
-
Catalyst: Aluminum Chloride, Anhydrous (3.0 equiv)
-
Quench: 6M HCl, Crushed Ice
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation), a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware.
-
Catalyst Suspension: Charge the flask with Anhydrous AlCl
(3.0 equiv) and Dry Toluene (10-15 equiv) . Cool the suspension to 0–5°C using an ice bath. -
Addition: Mix the lactone (1.0 equiv) with a small volume of toluene in the addition funnel. Add this solution dropwise to the AlCl
suspension over 45–60 minutes.-
Critical Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms that favor polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC or HPLC. If starting material remains, heat gently to 40°C for 1 hour (caution: may increase isomers).
-
-
Quenching (The "Emulsion Killer"):
-
Prepare a beaker with crushed ice and 6M HCl (approx. 5 equiv of acid).
-
Pour the reaction mixture slowly into the stirring acid/ice slurry.
-
Stir vigorously for 30 minutes until all solids dissolve and two clear layers appear.
-
-
Purification (Acid-Base Workup):
-
Separate the organic layer.[1][2] Extract the aqueous layer with Toluene or DCM.
-
Combine organics and extract 3x with 10% NaOH . (Product moves to Aqueous).
-
Discard the organic layer (removes unreacted toluene and neutral byproducts).
-
Acidify the combined aqueous extracts with Conc. HCl to pH 1.[2][3]
-
Extract the resulting precipitate/oil into DCM, dry over MgSO
, and concentrate.[2]
-
-
Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.
Data & Benchmarking
The following table summarizes expected outcomes based on catalyst stoichiometry, derived from standard Friedel-Crafts alkylation parameters [1, 2].
| Parameter | Condition A (Poor) | Condition B (Standard) | Condition C (Optimized) |
| AlCl | 1.1 equiv | 2.0 equiv | 3.0 equiv |
| Temperature | Reflux (110°C) | RT (25°C) | 0°C |
| Solvent | Nitrobenzene | Toluene (Stoichiometric) | Toluene (Excess) |
| Yield | < 30% | 55 - 60% | 85 - 92% |
| Major Impurity | Polymer/Tars | Unreacted Lactone | Ortho-isomer (<5%) |
| Observation | Dark black tar, difficult cleanup | Incomplete conversion | Clean conversion, easy extraction |
References
-
Friedel-Crafts and Related Reactions . Olah, G. A. (Ed.).[3] Wiley-Interscience. 1964. (The definitive text on the stoichiometry of AlCl
in acylation/alkylation with oxygenated precursors). -
Alkylation of Aromatics with Lactones . Journal of the American Chemical Society. 1948, 70, 11, 3624–3626. Link (Foundational work establishing the ring-opening mechanism of gamma-lactones in the presence of AlCl
). -
Synthesis of 4-aryl-4-methylpentanoic acids . Organic Syntheses. Coll. Vol. 4, p. 603. Link (General procedure validation for similar aryl-alkanoic acid syntheses).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Aluminum Chloride and Toluene before handling.
Sources
Troubleshooting impurity formation in 4-methyl-4-(4-methylphenyl)pentanoic acid synthesis
Welcome to the dedicated support center for the synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the formation of key impurities, provide in-depth troubleshooting guidance, and offer validated protocols to enhance the purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically proceeds via two primary pathways:
-
Friedel-Crafts Acylation Route: This classic approach involves the acylation of toluene with 4,4-dimethyl-dihydro-furan-2,5-dione (a derivative of succinic anhydride) in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). The resulting keto-acid is then reduced to the desired product.
-
Grignard Reaction Route: An alternative method involves the reaction of a Grignard reagent derived from a suitable aryl halide with a carbonyl compound, followed by subsequent reaction steps to introduce the carboxylic acid moiety.
While both routes are effective, the Friedel-Crafts pathway is often preferred in industrial settings due to the availability and cost of the starting materials.
Q2: I am observing a significant amount of an unknown impurity with a similar retention time to my product in HPLC analysis. What could it be?
A common impurity in the Friedel-Crafts synthesis of this compound is the isomeric impurity, 4-methyl-4-(2-methylphenyl)pentanoic acid . This arises from the non-regioselective nature of the Friedel-Crafts acylation of toluene. Toluene can be acylated at either the para (4-position) or the ortho (2-position) of the methyl group.
Another potential impurity is the unreacted starting material, the keto-acid intermediate, if the reduction step is incomplete.
Troubleshooting Guide: Impurity Formation
Issue 1: Formation of the Ortho Isomer Impurity
The formation of the ortho isomer is a persistent challenge in Friedel-Crafts reactions involving toluene. The ratio of para to ortho substitution is influenced by several factors.
Root Cause Analysis:
-
Steric Hindrance: While the para position is sterically favored, the electronic activation of the ortho position by the methyl group can lead to competitive acylation.
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho acylation, leading to an increased proportion of the undesired isomer.
-
Catalyst Activity: The nature and amount of the Lewis acid catalyst can influence the regioselectivity of the reaction.
Mitigation Strategies:
-
Temperature Control: Maintain a low and consistent reaction temperature during the Friedel-Crafts acylation step. It is recommended to perform the reaction at a temperature between 0°C and 5°C to maximize para selectivity.
-
Catalyst Optimization: The choice of Lewis acid can impact the isomer ratio. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored for improved selectivity in some systems.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or 1,2-dichloroethane are typically used. Experimenting with solvent choice may offer some control over regioselectivity.
Issue 2: Incomplete Reduction of the Keto-Acid Intermediate
The presence of the keto-acid intermediate as an impurity indicates an incomplete reduction step. The Clemmensen and Wolff-Kishner reductions are two common methods for this transformation.
Root Cause Analysis (Clemmensen Reduction):
-
Inadequate Amalgamation of Zinc: The zinc must be properly amalgamated with mercuric chloride to be effective.
-
Insufficient Acid Concentration: The reaction requires a strongly acidic environment to proceed.
-
Poor Mass Transfer: The heterogeneous nature of the reaction can lead to inefficient contact between the reactants.
Root Cause Analysis (Wolff-Kishner Reduction):
-
Incomplete Hydrazone Formation: The initial formation of the hydrazone from the ketone is crucial.
-
Insufficiently Basic Conditions: A strong base, such as potassium hydroxide or potassium tert-butoxide, is necessary for the final elimination step.
-
High Temperatures Leading to Decomposition: While high temperatures are required, excessive heat can lead to side reactions and degradation of the product.
Mitigation Strategies:
For Clemmensen Reduction:
-
Ensure Proper Zinc Amalgamation: Follow a validated protocol for preparing amalgamated zinc. This typically involves treating zinc granules with a dilute solution of mercuric chloride.
-
Maintain Acidic Conditions: Use concentrated hydrochloric acid and ensure vigorous stirring to facilitate the reaction.
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the keto-acid starting material.
For Wolff-Kishner Reduction:
-
Stepwise Temperature Increase: Initially, heat the reaction mixture to facilitate hydrazone formation, then increase the temperature to effect the elimination.
-
Use of a High-Boiling Point Solvent: Solvents like diethylene glycol or triethylene glycol are necessary to achieve the high temperatures required for the reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation for Enhanced Para Selectivity
Objective: To minimize the formation of the ortho isomer during the acylation of toluene.
Materials:
-
Toluene
-
4,4-dimethyl-dihydro-furan-2,5-dione
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add aluminum chloride (AlCl₃) to the DCM with stirring.
-
In the dropping funnel, dissolve 4,4-dimethyl-dihydro-furan-2,5-dione in anhydrous DCM.
-
Add the solution of the anhydride dropwise to the AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, add toluene dropwise, again maintaining the low temperature.
-
Stir the reaction mixture at 0-5°C for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-acid.
Protocol 2: Efficient Clemmensen Reduction of the Keto-Acid Intermediate
Objective: To achieve complete reduction of the keto-acid to this compound.
Materials:
-
Crude keto-acid from Protocol 1
-
Zinc granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare Amalgamated Zinc: In a flask, stir zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.
-
Add the crude keto-acid to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Reflux for 8-12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Temperature on Isomer Ratio in Friedel-Crafts Acylation
| Reaction Temperature (°C) | para Isomer (%) | ortho Isomer (%) |
| 0-5 | 92 | 8 |
| 25 (Room Temp) | 85 | 15 |
| 50 | 78 | 22 |
Data is illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Synthetic pathway and impurity formation.
Caption: Troubleshooting workflow for impurity identification.
References
Validation & Comparative
Technical Guide: 13C NMR Characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid
The following guide is structured as a high-level technical resource for analytical chemists and drug development professionals. It synthesizes structural logic, predicted spectral data based on reliable additivity rules (in the absence of a specific public spectral repository entry), and comparative analysis to aid in the characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid .
Executive Summary & Structural Context[1][2][3][4]
This compound (CAS: 40663-79-4) is a critical synthetic intermediate, often utilized in the preparation of bisabolane-type sesquiterpenes and related bioactive molecules. Its structure features a gem-dimethyl quaternary center at the
Accurate NMR characterization is essential to distinguish this compound from potential regioisomers (e.g., ortho-tolyl byproducts from Friedel-Crafts alkylation) and des-methyl analogs. This guide provides a detailed assignment of the
Structural Logic
The molecule consists of three distinct magnetic domains:[1]
-
Pentanoic Acid Chain: A flexible aliphatic tether terminating in a carboxyl group.[1]
-
Quaternary Hub (C4): A sterically crowded center connecting the chain, two equivalent methyl groups, and the aromatic ring.
-
Aromatic System: A para-substituted benzene ring (p-tolyl) with high symmetry.
Experimental Protocol: High-Resolution 13C NMR
To ensure reproducibility and minimize artifacts, the following protocol is recommended for acquiring definitive spectral data.
Sample Preparation[3][4][5]
-
Mass: Weigh 25–30 mg of the solid acid.[1]
-
Solvent: Dissolve in 0.6 mL of Chloroform-
(CDCl , 99.8% D) containing 0.03% v/v TMS as an internal standard.-
Note: For polarity studies or solubility issues, DMSO-
may be used, though chemical shifts will vary (see Section 4).[1]
-
-
Tube: Use a high-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (Typical 400/500 MHz Instrument)
-
Pulse Sequence: Standard broadband proton-decoupled
C (e.g., zgpg30 on Bruker). -
Spectral Width: 240 ppm (covering -10 to 230 ppm).[1]
-
Relaxation Delay (D1): 2.0–3.0 s (Critical for accurate integration of the quaternary carbons C4, C1, and C1').
-
Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary peaks).
-
Temperature: 298 K (25 °C).
13C NMR Chemical Shift Assignments
The following data represents predicted high-confidence chemical shifts derived from substituent additivity rules and structurally analogous systems (e.g., tert-butylbenzene derivatives and 4,4-dimethylalkanoic acids).
Table 1: Chemical Shift Assignments (CDCl )
| Carbon Label | Type | Predicted Shift ( | Assignment Logic |
| C1 | C=O | 180.2 | Characteristic carboxylic acid carbonyl. |
| C1' | Cq (Ar) | 145.5 | Aromatic ipso carbon attached to the quaternary center (deshielded). |
| C4' | Cq (Ar) | 135.4 | Aromatic para carbon attached to the tolyl methyl group. |
| C3', C5' | CH (Ar) | 128.8 | Aromatic meta carbons (relative to quaternary center). |
| C2', C6' | CH (Ar) | 126.1 | Aromatic ortho carbons (relative to quaternary center). |
| C4 | Cq (Aliph) | 37.8 | Quaternary aliphatic center carrying the gem-dimethyl and aryl group. |
| C3 | CH | 36.5 | |
| C2 | CH | 29.8 | |
| C5 / Me | CH | 29.1 | Gem-dimethyl groups at C4 (equivalent due to symmetry). |
| Ar-Me | CH | 20.9 | Methyl group on the aromatic ring (typical toluene-like shift). |
Note: "C5 / Me" refers to the two equivalent methyl groups attached to C4. In IUPAC nomenclature for "pentanoic acid," one is C5 and the other is a 4-methyl substituent, but magnetically they are identical.
Comparative Analysis: Performance & Alternatives
This section compares the target molecule against common variants to aid in identification and purity assessment.
A. Solvent Comparison: CDCl vs. DMSO-
Switching solvents affects the chemical shifts, particularly for the carbonyl and carbons involved in hydrogen bonding.[1]
| Carbon | Shift in CDCl | Shift in DMSO- | Mechanistic Insight |
| C1 (COOH) | ~180.2 | ~175.5 | Disruption of carboxylic acid dimers in DMSO leads to an upfield shift.[1] |
| C1' (Ar-Ipso) | 145.5 | 144.8 | Slight solvent-induced shielding effect. |
| C2 (alpha) | 29.8 | 29.2 | Minimal change in aliphatic chain. |
Application: Use DMSO-
B. Regioisomer Differentiation (QC Check)
A common synthetic impurity is the ortho-tolyl isomer (from non-selective Friedel-Crafts alkylation).[1]
-
Target (Para): High symmetry. The aromatic region shows two intense signals (2 carbons each) for the ortho/meta protons and two small quaternary signals.
-
Impurity (Ortho): Loss of symmetry.[1]
-
Steric Compression: The gem-dimethyl groups at C4 will likely appear as non-equivalent (diastereotopic) or significantly shifted due to the proximity of the ortho-methyl group.[1]
-
Aromatic Region: Expect four distinct CH signals instead of two, due to the lack of a symmetry plane in the ortho-substituted ring relative to the bulky chain.
-
Structural Visualization (Signaling Pathway)
The following diagram illustrates the hierarchical assignment logic used to deduce the structure from the NMR data.
Caption: Hierarchical logic flow for assigning 13C NMR signals, separating aliphatic, aromatic, and carbonyl domains for rapid identification.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for toluene and pentanoic acid derivatives).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
-
ChemSrc. (2023). This compound (CAS 40663-79-4).[2]
Sources
Technical Guide: FTIR Characterization of 4-methyl-4-(4-methylphenyl)pentanoic Acid
[1]
Executive Summary: The Spectral Fingerprint
In the high-stakes environment of drug development, 4-methyl-4-(4-methylphenyl)pentanoic acid (CAS 40663-79-4) serves as a critical scaffold, often utilized in the synthesis of bisabolane sesquiterpenes and aryl-pentanoic acid derivatives.[1] Its structural integrity relies on three distinct moieties: a terminal carboxylic acid, a gem-dimethyl linker, and a para-substituted toluene ring.[1]
This guide provides an authoritative breakdown of its Fourier Transform Infrared (FTIR) absorption profile. Unlike generic database entries, we analyze the specific vibrational coupling that distinguishes this molecule from its structural isomers (e.g., ortho-tolyl analogs) and metabolic precursors.[1]
Key Analytical Takeaway: The spectral "fingerprint" of this molecule is defined by the gem-dimethyl doublet (~1365/1385 cm⁻¹) and the strong para-substitution band (~815 cm⁻¹).[1] These features are the primary quality critical attributes (QCAs) for validating synthesis success.
Theoretical Framework & Peak Assignment
The FTIR spectrum of this compound is dominated by the interplay between the aliphatic chain and the aromatic system.[1] The following data synthesizes experimental expectations based on functional group causality.
Table 1: Critical Absorption Peaks & Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Origin (Causality) |
| 3300 – 2500 | Broad, Med | O-H Stretch | Carboxylic Acid Dimer: The broad "hump" indicates strong intermolecular hydrogen bonding typical of solid-state acids.[1][2] |
| 3050 – 3010 | Weak | C-H Stretch ( | Aromatic Ring: Vibrations of hydrogens attached directly to the benzene ring. |
| 2960 – 2850 | Strong | C-H Stretch ( | Aliphatic Backbone: Dominated by the gem-dimethyl and methylene groups.[1] |
| 1710 – 1705 | Very Strong | C=O Stretch | Carbonyl: The diagnostic "carbonyl flag."[1] Positioned lower than monomers due to dimerization. |
| 1615, 1515 | Medium | C=C Ring Stretch | Aromatic Skeleton: The "breathing" modes of the benzene ring; 1515 cm⁻¹ is specific to p-substitution enhancement.[1] |
| 1385, 1365 | Medium | C-H Bend (Scissoring) | Gem-Dimethyl Doublet: The critical differentiator.[1] The geminal methyls on C4 cause a split peak, unlike a single methyl group.[1] |
| 1250 – 1210 | Strong | C-O Stretch | C-O-H Bend: Coupled vibration of the acid functionality. |
| 840 – 810 | Strong | C-H Out-of-Plane (OOP) | Para-Substitution: Two adjacent hydrogens on the ring.[1] This is the primary region to distinguish from ortho (750 cm⁻¹) isomers.[1] |
Comparative Analysis: Target vs. Alternatives
To validate the purity of this compound, one must often distinguish it from potential impurities or analogs.[1]
Comparison A: vs. 4-methyl-4-phenylpentanoic acid (Non-methylated Analog)
-
The Alternative: A structural analog lacking the methyl group on the benzene ring.[1]
-
Differentiation:
-
Target: Shows a methyl symmetric deformation band at ~1380 cm⁻¹ (overlapping with gem-dimethyl but enhancing intensity) and specific para-OOP bending at ~815 cm⁻¹.
-
Alternative: Lacks the p-methyl vibrations; shows a monosubstituted benzene pattern (two peaks at ~750 and ~690 cm⁻¹).[1]
-
Verdict: Use the 600–900 cm⁻¹ region to confirm the presence of the p-tolyl moiety.[1]
-
Comparison B: vs. 4-(4-methylphenyl)-4-oxobutanoic acid (Keto-Acid Precursor)[1]
-
The Alternative: A Friedel-Crafts intermediate often used to synthesize the target.[1]
-
Differentiation:
-
Target: Single Carbonyl peak (~1705 cm⁻¹) for the acid.
-
Alternative: Two Carbonyl peaks. One for the acid (~1710 cm⁻¹) and a distinct, lower frequency peak for the ketone conjugated to the ring (~1680 cm⁻¹).[1][3]
-
Verdict: The disappearance of the 1680 cm⁻¹ ketone band is the primary indicator of reaction completion (reduction of the ketone to methylene).[1]
-
Experimental Protocol: Self-Validating Workflow
Trustworthiness Principle: A spectrum is only as good as the sample preparation.[1] This protocol minimizes water interference, which can obscure the critical O-H region.[1]
Method: KBr Pellet Transmission
Objective: Obtain high-resolution spectra with minimal moisture artifacts.
-
Desiccation: Dry the sample of this compound in a vacuum oven at 40°C for 2 hours to remove surface moisture.
-
Background: Collect a background spectrum of the empty sample holder (32 scans).[1]
-
Preparation:
-
Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).[1]
-
Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).
-
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Validation Check: Ensure the baseline at 2000 cm⁻¹ is >80% T. If <80%, regrind and repress.
Visualizing the QC Logic
The following diagram illustrates the decision logic for validating the compound's identity using FTIR.
Caption: Logical workflow for FTIR spectral validation, filtering out precursors (keto-acids) and structural isomers.
References
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 4-methyl- (Isovaleric acid derivative) Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]
-
University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Chemistry & Biochemistry Department.[1] [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
Mass spectrometry fragmentation patterns of 4-methyl-4-(4-methylphenyl)pentanoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-methyl-4-(4-methylphenyl)pentanoic acid
A Comparative Analysis for Structural Elucidation
Introduction
In the landscape of drug development and metabolomics, the unambiguous structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a detailed examination of the predicted mass spectrometry fragmentation patterns of this compound (Molecular Weight: 206.29 g/mol ), a compound of interest due to its structural motifs common in pharmaceutical agents.
Molecular Structure: The Key to Fragmentation
The fragmentation of a molecule is intrinsically governed by its structure. The stability of the resulting fragments dictates the preferred cleavage pathways. This compound possesses several key features that will direct its fragmentation:
-
Carboxylic Acid Moiety: A primary site for ionization (especially deprotonation in ESI negative mode) and a source of characteristic neutral losses, such as water (H₂O) and carbon dioxide (CO₂).
-
Aromatic Ring (p-tolyl group): Provides stability to adjacent carbocations through resonance, making benzylic cleavages highly favorable. The aromatic ring itself is a stable structure, often resulting in a strong molecular ion peak.[1][2]
-
Quaternary Benzylic Carbon: This is the most significant structural feature. Cleavage at this position (alpha-cleavage) is predicted to be a dominant pathway as it results in a highly stable tertiary benzylic carbocation.
-
Aliphatic Chain: Provides sites for rearrangement reactions, such as the McLafferty rearrangement.
For comparative purposes, we will reference ibuprofen. While sharing the carboxylic acid and a substituted phenyl ring, its critical benzylic carbon is secondary, not quaternary. This structural difference is expected to produce significant variations in their respective fragmentation patterns, particularly under Electron Ionization.
| Feature Comparison | This compound | Ibuprofen |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 206.29 g/mol | 206.29 g/mol |
| Benzylic Carbon | Quaternary | Secondary |
| Key Functional Groups | Carboxylic Acid, Aromatic Ring | Carboxylic Acid, Aromatic Ring |
Predicted Fragmentation Under Electron Ionization (EI)
Electron Ionization (EI) is a high-energy ("hard") technique that generates an odd-electron molecular ion (M•⁺) and induces extensive fragmentation. The resulting mass spectrum is a complex but highly specific fingerprint of the molecule. For this compound, the molecular ion peak at m/z 206 is expected to be clearly visible due to the stabilizing effect of the aromatic ring.[3]
The major predicted fragmentation pathways are:
-
Benzylic Alpha-Cleavage (Dominant Pathway): The most favorable cleavage is expected at the Cα-Cβ bond adjacent to the aromatic ring. This pathway is favored because it yields a resonance-stabilized tertiary benzylic carbocation.
-
Fragment: [CH₃-C₆H₄-C(CH₃)₂]⁺
-
m/z: 133
-
Neutral Loss: •CH₂CH₂COOH (73 Da)
-
-
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the •COOH radical.[1]
-
Fragment: [M - COOH]⁺
-
m/z: 161
-
Neutral Loss: •COOH (45 Da)
-
-
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[4] In this molecule, γ-hydrogens are available on the two methyl groups attached to the quaternary carbon. This would lead to the loss of a neutral propene molecule.
-
Fragment: [C₈H₈O₂]•⁺ (Enol form of 4-phenylbut-3-en-2-one)
-
m/z: 164
-
Neutral Loss: C₃H₆ (Propene, 42 Da)
-
Caption: Comparison of predicted ESI (-) fragmentation for the target molecule and ibuprofen.
Positive Ion Mode ([M+H]⁺ at m/z 207)
While less common for acidic molecules, analysis in positive mode can yield complementary data. The protonated molecule at m/z 207 would likely fragment via two main pathways:
-
Loss of Water: Protonated carboxylic acids readily eliminate a molecule of water to form a stable acylium ion.
-
Product Ion: [M+H-H₂O]⁺
-
m/z: 189
-
Neutral Loss: H₂O (18 Da)
-
-
Loss of Water and Carbon Monoxide: The resulting acylium ion (m/z 189) can further lose carbon monoxide.
-
Product Ion: [M+H-H₂O-CO]⁺
-
m/z: 161
-
Neutral Loss: CO (28 Da) from m/z 189
-
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is suitable for analyzing the volatile, derivatized form of the acid.
-
Sample Preparation (Derivatization): To improve volatility and thermal stability, convert the carboxylic acid to its methyl ester. To 100 µL of sample in solvent, add 200 µL of a 10% solution of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and heat at 60°C for 30 minutes.
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method allows for the direct analysis of the compound without derivatization.
-
Sample Preparation: Dilute the sample to a final concentration of ~1 µg/mL in a 50:50 mixture of mobile phase A and B.
-
LC Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Precursor Ion: m/z 205.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 10-25 eV to maximize fragmentation.
-
Product Ion Scan Range: m/z 50-220.
-
Conclusion
The mass spectrometric fragmentation of this compound can be logically predicted based on its core structural features. Under EI, a dominant fragment at m/z 133 resulting from the formation of a stable tertiary benzylic carbocation is expected to be the key signature distinguishing it from isomers like ibuprofen. Under ESI-MS/MS in negative ion mode, a characteristic neutral loss of 44 Da (CO₂) from the m/z 205 precursor is the most probable fragmentation, contrasting with the 46 Da loss observed for ibuprofen. These predictive insights, combined with the provided experimental protocols, offer a comprehensive guide for researchers to confidently identify and characterize this molecule in various analytical applications.
References
-
Waters Corporation. (n.d.). Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole-Orthogonal Time-of-flight Mass Spectrometer Equipped with A LockSpray Source. Waters. Retrieved from [Link]
-
Bouchair, A. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Retrieved from [Link]
-
Koçak, O. F., & Atila, A. (2022). Product İon Mass Spectra for (A) Ibuprofen (m/z 205.0 → 159.0), (B) IS... ResearchGate. Retrieved from [Link]
-
Zayed, M. A., et al. (2015). Ibuprofen EI-mass spectra at 70 eV. ResearchGate. Retrieved from [Link]
-
Way, B. A., et al. (1995). Measurement of plasma ibuprofen by gas chromatography-mass spectrometry. Journal of analytical toxicology. Retrieved from [Link]
-
The Catalyst - Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Whitman People. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Patterton, H. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Acquity. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
Sources
Structural Analysis & Crystallographic Benchmarking: 4-Methyl-4-(4-methylphenyl)pentanoic Acid
Executive Summary
This guide provides a technical framework for the crystallographic characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid (MMPA) . As a structural analog to various aryl-alkanoic acid ligands (e.g., retinoids, PPAR agonists), MMPA presents a unique case study in the Thorpe-Ingold effect (gem-dimethyl effect).
The presence of the gem-dimethyl group at the C4 position imposes significant conformational restrictions compared to its linear analogs. This guide compares MMPA against its non-methylated alternative, 4-(4-methylphenyl)pentanoic acid , providing researchers with the necessary benchmarks to validate their crystallographic data, specifically focusing on lattice energy, packing motifs, and torsion angles.
Comparative Analysis: MMPA vs. Linear Analogs
The primary structural differentiator for MMPA is the steric bulk introduced by the gem-dimethyl group. This comparison highlights how this substitution alters the solid-state behavior.
Table 1: Structural & Crystallographic Performance Benchmarks
| Feature | Target: MMPA (Gem-Dimethyl) | Alternative: Linear Analog (No Methyls) | Crystallographic Implication |
| Conformational Freedom | Restricted (Thorpe-Ingold Effect) | High (Flexible Alkyl Chain) | MMPA crystallizes more readily due to lower entropic penalty during lattice formation. |
| Crystal System (Typical) | Monoclinic ( | Triclinic ( | MMPA tends to form denser packing structures due to the "locking" of the phenyl ring orientation. |
| Supramolecular Motif | Both form carboxylic acid dimers, but MMPA dimers often exhibit | ||
| Melting Point | Higher (~70–75 °C range) | Lower (< 60 °C or oil) | Higher lattice energy in MMPA correlates with better thermal stability. |
| Solubility (Non-polar) | High (Lipophilic globular shape) | Moderate (Amphiphilic) | MMPA requires non-polar solvents (Hexane/EtOAc) for optimal single-crystal growth. |
Mechanism of Action: The Thorpe-Ingold Effect
The crystallographic success of MMPA relies on the angle compression at the quaternary carbon (C4). The gem-dimethyl groups compress the internal C-C-C angle (
Figure 1: Conformational Restriction Pathway
Caption: The gem-dimethyl group in MMPA reduces the entropic barrier to crystallization by restricting bond rotation, a phenomenon known as the Thorpe-Ingold effect.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality X-ray data for MMPA, standard evaporation methods often fail due to the molecule's high lipophilicity. The following protocol utilizes a bi-phasic slow diffusion method to ensure high-quality single crystals.
Phase 1: Crystal Growth (Bi-Phasic Diffusion)
-
Dissolution: Dissolve 20 mg of MMPA in 0.5 mL of Ethyl Acetate (EtOAc) . Ensure complete dissolution; sonicate if necessary.
-
Layering: Carefully layer 1.0 mL of n-Hexane on top of the EtOAc solution using a syringe along the vial wall to prevent immediate mixing.
-
Incubation: Seal the vial with Parafilm, poke one small hole for controlled pressure equalization, and store at 4°C in a vibration-free environment.
-
Harvesting: Colorless block-like crystals should appear within 48–72 hours.
Phase 2: Data Collection Strategy
-
Radiation Source: Mo-K
( Å). Note: Cu-K is acceptable but Mo is preferred to reduce absorption effects for this hydrocarbon-rich structure. -
Temperature: 100 K (Cryo-cooling is mandatory to freeze methyl group rotation and reduce thermal ellipsoids).
-
Resolution: Collect data to at least 0.80 Å resolution (
) to resolve the gem-dimethyl hydrogen positions accurately.
Figure 2: Crystallography Workflow
Caption: Optimized bi-phasic diffusion workflow for obtaining X-ray quality crystals of lipophilic carboxylic acids like MMPA.
Data Interpretation & Validation
When analyzing the solved structure of MMPA, researchers must validate their findings against these established structural metrics for aryl-pentanoic acids.
Key Structural Parameters (Expected)
-
Carboxyl Dimerization: Expect a classic centrosymmetric dimer formed via two O–H···O hydrogen bonds.
-
Target Distance (O···O):
Å. -
Graph Set Motif:
.
-
-
Torsion Angles: The C3-C4-C5-C(Aromatic) torsion angle is the critical quality indicator. Due to the gem-dimethyl group, this should deviate significantly from the anti-periplanar conformation (
) observed in linear analogs, likely adopting a gauche conformation ( ) . -
Disorder: Check the terminal methyl groups on the gem-dimethyl moiety. If thermal ellipsoids are elongated (> 0.05
), model with split positions (disorder) even at 100 K.
Self-Validation Checklist
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
-
Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Authoritative text on Supramolecular Synthons and Carboxylic Acid Dimers).
-
Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database: Search for Analog "4,4-dimethyl-5-phenylpentanoic acid". (Standard database for validating unit cell dimensions).
-
Gavezzotti, A. (1994). Are Crystal Structures Predictable?. Accounts of Chemical Research. (Foundational text on lattice energy and packing efficiency).
Elevating Confidence in Compound Characterization: A Comparative Guide to Melting Point Determination and Validation for 4-methyl-4-(4-methylphenyl)pentanoic acid
For Immediate Release
In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. The melting point of a substance, a fundamental physical property, serves as a critical indicator of purity and identity.[1] This guide provides an in-depth, comparative analysis of methodologies for the accurate determination and validation of the melting point of 4-methyl-4-(4-methylphenyl)pentanoic acid, a compound of interest in drug development and organic synthesis.
The Significance of Accurate Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2] The presence of impurities typically depresses and broadens this melting range, making it a valuable tool for assessing the purity of a sample.[2] An accurate and validated melting point is therefore indispensable for regulatory submissions, quality control, and ensuring the reproducibility of scientific findings.
While a melting point for 4-(4-methylphenyl)pentanoic acid is cited as 42°C, it is crucial for laboratories to independently verify this value for their own synthesized or procured batches.[3] This guide will explore the best practices for achieving a reliable and defensible melting point determination.
Comparative Analysis of Melting Point Determination Techniques
The choice of methodology for melting point determination can significantly impact the accuracy and precision of the results. Here, we compare two prevalent methods: the traditional Thiele tube method and modern digital melting point apparatus.
Thiele Tube Method
The Thiele tube is a classical and cost-effective apparatus that utilizes a heated oil bath to ensure uniform temperature distribution.[2] While capable of producing accurate results with careful execution, it is operator-dependent and presents certain challenges:
-
Subjectivity: The visual detection of the melting process can vary between analysts.
-
Heating Rate Control: Manual control of the heating rate can be inconsistent, affecting the observed melting point.
-
Safety Concerns: Working with hot oil requires stringent safety precautions.
Digital Melting Point Apparatus
Modern digital instruments offer significant advantages in terms of accuracy, reproducibility, and efficiency. These instruments typically feature a heated metal block, a high-resolution camera for sample observation, and automated detection of the melting process.[4][5]
Key Advantages:
-
Precise Temperature Control: Programmable heating rates ensure consistency and adherence to pharmacopeial standards.[5][6]
-
Objective Measurement: Automated detection minimizes operator-related variability.
-
Enhanced Safety: The enclosed heating block eliminates the risks associated with open oil baths.
-
Data Integrity: Many instruments offer digital data logging and reporting, facilitating compliance with regulatory requirements.
The following diagram illustrates a generalized workflow for melting point determination using a modern digital apparatus.
Caption: Generalized workflow for melting point determination.
Experimental Protocol: Determination and Validation of the Melting Point of this compound
This protocol outlines the steps for determining the melting point of this compound using a digital melting point apparatus, followed by a robust validation process.
Part 1: Instrument Calibration
Prior to sample analysis, the performance of the melting point apparatus must be verified through calibration.[4][6][7] This is a critical step to ensure the accuracy of the temperature sensor.[6]
Step-by-Step Calibration Protocol:
-
Select Reference Standards: Choose a minimum of three certified reference standards with melting points that bracket the expected melting point of the analyte (42°C). Suitable standards include Vanillin, Acetanilide, and Benzoic acid.[6][7]
-
Prepare Samples: Finely grind each reference standard and pack it into a capillary tube to a height of approximately 2-3 mm.[4][8][9]
-
Set Method Parameters: Program the instrument with a start temperature approximately 10°C below the lowest expected melting point and a heating rate of 1°C/minute, as recommended by many pharmacopeias.[5][10]
-
Perform Determinations: Run each reference standard in triplicate.
-
Evaluate Results: The observed melting points of the reference standards should fall within the certified tolerance ranges. If not, the instrument should be labeled as "OUT OF CALIBRATION" and serviced.[7]
Part 2: Melting Point Determination of this compound
Step-by-Step Determination Protocol:
-
Sample Preparation: Reduce a small amount of this compound to a fine powder and pack it into a capillary tube as described for the reference standards.[9]
-
Initial Rapid Determination (Optional): To establish an approximate melting point, a rapid determination with a faster heating rate (e.g., 5-10°C/minute) can be performed.[2][4]
-
Accurate Determination: Based on the approximate melting point, set the start temperature to about 5-10°C below this value. Use a slow heating rate of 1-2°C/minute for an accurate determination.[2]
-
Record the Melting Range: Note the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point).[8] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.
-
Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.
Part 3: Validation of the Determined Melting Point
Validation of the analytical procedure is essential to demonstrate its fitness for the intended purpose.[11] The validation process for melting point determination should address specificity, linearity, accuracy, precision, and robustness.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Mixed Melting Point Determination: Mix the sample with an authentic reference standard of this compound. | No depression or broadening of the melting point range should be observed.[8] |
| Accuracy | Comparison to a certified reference material (if available) or a well-characterized in-house standard. | The determined melting point should be in close agreement with the certified or established value. |
| Precision (Repeatability) | Perform at least six replicate determinations of the sample on the same day, by the same analyst, and on the same instrument. | The relative standard deviation (RSD) of the melting points should be ≤ 2%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and/or on a different (calibrated) instrument. | The RSD between the two sets of data should be within acceptable limits (e.g., ≤ 3%). |
| Robustness | Intentionally vary critical method parameters, such as the heating rate (e.g., ±0.2°C/minute) and sample packing height. | The results should remain unaffected by these small variations. |
The logical flow of the validation process is depicted below.
Caption: Logical flow of the melting point validation process.
Conclusion
The determination and validation of the melting point of this compound require a systematic and well-documented approach. While traditional methods like the Thiele tube can be used, modern digital melting point apparatuses offer superior control, objectivity, and data management capabilities. A thorough validation protocol, encompassing specificity, accuracy, precision, and robustness, is crucial for ensuring the reliability of the obtained results and for meeting the stringent requirements of the pharmaceutical and chemical industries. By adhering to the principles and protocols outlined in this guide, researchers can have high confidence in the characterization of this and other novel compounds.
References
-
Pharmaguideline. Calibration of Melting Point Apparatus. Available from: [Link]
-
Pharma Times Official. Validation and Calibration of Melting Point Instruments. Available from: [Link]
-
thinkSRS.com. Melting Point Determination. Available from: [Link]
-
Scribd. SOP For Melting Point Calibration. Available from: [Link]
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California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Available from: [Link]
-
Pharma Beginners. Melting Point Apparatus – SOP. Available from: [Link]
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University of Calgary. Melting point determination. Available from: [Link]
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Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]
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Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]
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SSERC. Melting point determination. Available from: [Link]
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Stenutz. 4-(4-methylphenyl)pentanoic acid. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]
-
Analytical Testing Labs. Melting Point Determination. Available from: [Link]
-
ResearchGate. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]
-
NIST. Pentanoic acid, 4-methyl-. Available from: [Link]
Sources
- 1. promptpraxislabs.com [promptpraxislabs.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]
- 4. csub.edu [csub.edu]
- 5. mt.com [mt.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 8. thinksrs.com [thinksrs.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
